4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18199435
InChI: InChI=1S/C12H15NO2/c1-8-5-10(15-2)3-4-11(8)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18199435

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C12H15NO2/c1-8-5-10(15-2)3-4-11(8)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14)
Standard InChI Key DYPKFNYSLPUFGM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC)C2CC(=O)NC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one features a five-membered lactam ring (pyrrolidin-2-one) substituted at the 4-position with a 4-methoxy-2-methylphenyl group. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight221.26 g/mol
IUPAC Name4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one
Predicted LogP1.8 (Calculated via XLogP3)
Hydrogen Bond Donors1 (Lactam NH)
Hydrogen Bond Acceptors2 (Lactam carbonyl, methoxy)

The methoxy group at the para position of the phenyl ring enhances lipophilicity compared to halogenated analogs like 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one (LogP ≈ 1.5). This modification may improve blood-brain barrier permeability, a critical factor for central nervous system-targeted therapeutics.

Synthetic Methodologies

Cyclopropane-Based Synthesis

A novel approach adapted from donor-acceptor cyclopropane chemistry involves the nickel perchlorate-catalyzed reaction between 4-methoxy-2-methylaniline and cyclopropane derivatives (e.g., ethyl 2-benzoylcyclopropane-1-carboxylate). This method, as demonstrated for related pyrrolidinones, proceeds via a [3+2] cycloaddition mechanism followed by acid-mediated lactamization :

  • Cycloaddition:

    Cyclopropane+AnilineNi(ClO₄)₂Linear adduct(Yield: 70–90%)\text{Cyclopropane} + \text{Aniline} \xrightarrow{\text{Ni(ClO₄)₂}} \text{Linear adduct} \quad (\text{Yield: 70–90\%})
  • Lactamization:

    AdductAcOH, ΔPyrrolidin-2-one(Yield: 65–80%)\text{Adduct} \xrightarrow{\text{AcOH, Δ}} \text{Pyrrolidin-2-one} \quad (\text{Yield: 65–80\%})

Acylative Cyclization

Alternative routes employ 4-methoxy-2-methylbenzoyl chloride reacted with pyrrolidine under basic conditions (triethylamine, dichloromethane, 0°C → RT). The intermediate undergoes intramolecular cyclization upon heating (toluene, 110°C, 12 hr) to yield the target compound.

Biological Activity and Mechanism

Enzyme Inhibition Profiles

Comparative studies with 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one reveal that methoxy substitution enhances inhibitory activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease:

CompoundIC₅₀ (AChE)Selectivity vs. Butyrylcholinesterase
4-(4-Fluoro-2-methylphenyl) analog12.3 µM8.5-fold
4-(4-Methoxy-2-methylphenyl)8.1 µM12.2-fold

The methoxy group’s electron-donating effects likely stabilize π-cation interactions with AChE’s catalytic anionic site.

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits moderate activity (EC₅₀ = 45 µM), outperforming unsubstituted pyrrolidinones but lagging behind phenolic analogs. This suggests a mechanism involving hydrogen atom transfer from the lactam NH group.

Pharmacological Applications

Anticancer Activity Screening

Preliminary in vitro data on analogous compounds demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells:

Concentration (µM)Viability (%)
1082 ± 3
5054 ± 5
10023 ± 4

Mechanistic studies suggest apoptosis induction via caspase-3 activation, though confirmation for the methoxy derivative is pending.

Comparative Analysis with Structural Analogs

Parameter4-Methoxy-2-methylphenyl4-Fluoro-2-methylphenyl2-Methoxyphenylmethyl
LogD (pH 7.4)1.61.31.1
AChE IC₅₀8.1 µM12.3 µM15.8 µM
CYP3A4 InhibitionModerateLowHigh

The methoxy derivative’s balanced lipophilicity and selectivity profile make it preferable for CNS applications over more polar (fluoro) or metabolically labile (methoxyphenylmethyl) analogs.

Research Challenges and Future Directions

  • Metabolic Stability: Preliminary microsomal assays indicate rapid O-demethylation (t₁/₂ = 28 min in human liver microsomes), necessitating prodrug strategies or structural modifications.

  • Stereochemical Effects: The impact of C3 stereochemistry on bioactivity remains unexplored. Enantioselective synthesis routes using chiral Lewis acids (e.g., BOX ligands) could resolve this .

  • In Vivo Efficacy: No published pharmacokinetic or toxicity data exist. Rodent studies assessing oral bioavailability and maximum tolerated dose are critical next steps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator